Trilan

Vue d'ensemble

Description

Trilan is a synthetic compound known for its versatile applications in scientific research. It is particularly recognized for its role as a ligand in various biochemical processes. This compound’s structure includes a myristic lipophilic chain and three peptides: alanine, glutamine, and glycine . This unique composition makes it a valuable tool in studying cellular mechanisms and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trilan is synthesized through a series of chemical reactions involving the incorporation of meso-lanthionine, a diamino-type amino acid specific to certain Gram-negative bacteria . The synthesis involves the following steps:

Formation of the Myristic Chain: The myristic chain is synthesized through a series of fatty acid elongation reactions.

Peptide Bond Formation: The peptides alanine, glutamine, and glycine are sequentially added to the myristic chain through peptide bond formation reactions.

Incorporation of Meso-Lanthionine: Meso-lanthionine is introduced into the structure through a substitution reaction, replacing the meso-diaminopimelic acid moiety.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Purification: The synthesized this compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Lyophilization: The purified compound is lyophilized to obtain a stable, dry powder form suitable for storage and further use.

Analyse Des Réactions Chimiques

Types of Reactions: Trilan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in biochemical pathways.

Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiol Derivatives: Produced via reduction reactions.

Substituted this compound Derivatives: Result from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Trilan has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

Medicine: Explored for its potential in drug delivery systems due to its ability to target specific cellular receptors.

Industry: Utilized in the development of biosensors and diagnostic assays.

Mécanisme D'action

Trilan exerts its effects by binding to NOD1 receptors, which are pattern recognition receptors involved in the immune response to bacterial infections . Upon binding, this compound activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This activation is crucial for the body’s defense against Gram-negative bacterial infections .

Comparaison Avec Des Composés Similaires

FK-565: An analog of Trilan that contains meso-diaminopimelic acid instead of meso-lanthionine.

C12-iE-DAP: Another NOD1 agonist with a shorter lipophilic chain compared to this compound.

Tri-DAP: A mixture of L and D isomers used as a NOD1 agonist.

Uniqueness of this compound: this compound is unique due to its incorporation of meso-lanthionine, which enhances its potency and specificity for NOD1 receptors. Additionally, this compound’s single diastereoisomer form provides a more consistent and predictable biological response compared to other NOD1 agonists that are mixtures of isomers .

Activité Biologique

Trilan is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, also known as C14-Tri-LAN-Gly, is a synthetic compound that has been studied for its interactions with cellular receptors and its role in immune response modulation. Research indicates that this compound can activate specific immune pathways, notably the NOD1 pathway, which is crucial for innate immunity .

This compound's biological activity primarily revolves around its ability to modulate immune responses. The activation of NOD1 leads to the upregulation of various anti-apoptotic genes, which can protect cells from apoptosis induced by inflammatory stimuli. This suggests that this compound may have therapeutic potential in conditions characterized by excessive inflammation or immune dysregulation .

Immune Modulation

A study investigating the effects of C14-Tri-LAN-Gly on liver cells demonstrated that treatment significantly increased the expression of A20, an anti-apoptotic protein. This was evidenced by:

- Increased A20 Expression : Real-time PCR assays showed elevated mRNA levels of A20 in liver tissues treated with this compound compared to controls.

- Reduction in Apoptosis : The TUNEL assay indicated a decreased frequency of apoptosis in treated mice, suggesting a protective effect against liver damage induced by inflammatory agents like TNF-α .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various pathogens, although specific mechanisms remain to be fully elucidated. Further research is needed to determine the spectrum of antimicrobial activity and the underlying biochemical pathways involved.

Data Table: Summary of Key Findings

Case Study 1: Liver Protection Mechanism

In a controlled study involving mice treated with C14-Tri-LAN-Gly, researchers observed significant protection against liver injury induced by lipopolysaccharide (LPS) and D-GalN. The treatment led to:

- Enhanced survival rates in treated groups compared to controls.

- Marked reductions in liver enzyme levels indicative of hepatocellular damage.

This case underscores the potential of this compound as a therapeutic agent in hepatoprotection during inflammatory responses .

Case Study 2: Antimicrobial Efficacy

Another ongoing study is assessing the efficacy of this compound against common bacterial strains. Initial results suggest that this compound may inhibit bacterial growth through mechanisms yet to be fully characterized. Future results will provide insights into dosage and application methods for clinical use.

Propriétés

IUPAC Name |

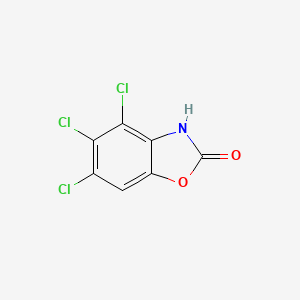

4,5,6-trichloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2/c8-2-1-3-6(5(10)4(2)9)11-7(12)13-3/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXHZCGBJSGVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198995 | |

| Record name | Trilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-94-3 | |

| Record name | Trilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Trilene based on the provided research?

A1: The research indicates Trilene's historical use as an analgesic, particularly in obstetrics and gynecology. One paper highlights its application for analgesia in these fields [].

Q2: Is there any information available on the safety and regulatory guidelines for using Trilene in workplaces?

A3: One paper examines the maximum permissible exposure limit (MPEL) for Trilene in work environments []. This suggests the importance of workplace safety and the existence of regulatory guidelines for handling Trilene, although the specific details aren't provided in the abstract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.